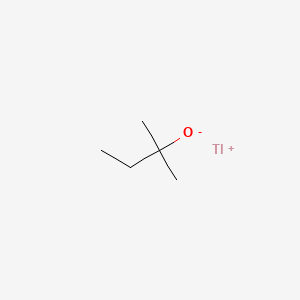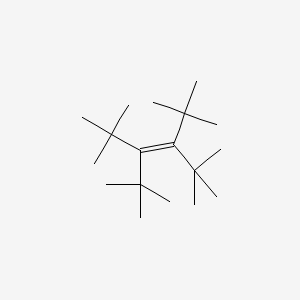![molecular formula C17H12O8 B14441510 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione CAS No. 78506-30-6](/img/structure/B14441510.png)
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is a complex organic heteropentacyclic compound. It is structurally related to sterigmatocystin, a mycotoxin produced by certain species of fungi, particularly Aspergillus. This compound is characterized by its intricate pentacyclic framework and multiple functional groups, including hydroxyl, methoxy, and dione functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione typically involves multi-step organic synthesis. The starting materials are often simpler aromatic compounds, which undergo a series of functional group transformations, cyclizations, and oxidations to form the final product. Key steps may include:
Aromatic substitution reactions: to introduce hydroxyl and methoxy groups.
Cyclization reactions: to form the pentacyclic core.
Oxidation reactions: to introduce the dione functionalities.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specialized nature of its applications. large-scale synthesis would require optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Compounds with additional carbonyl groups.
Reduction products: Compounds with hydroxyl groups replacing dione functionalities.
Substitution products: Compounds with different functional groups replacing the methoxy group.
科学的研究の応用
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting fungal infections and certain cancers.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione involves its interaction with various molecular targets and pathways. Its hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The compound’s pentacyclic structure may also allow it to intercalate into DNA, disrupting cellular processes.
類似化合物との比較
Similar Compounds
Sterigmatocystin: A structurally related mycotoxin with similar biological activities.
Dihydrodemethylsterigmatocystin: Another related compound with a similar pentacyclic structure but different functional groups.
Uniqueness
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its complex structure and multiple reactive sites make it a valuable compound for studying organic synthesis and exploring new therapeutic applications.
特性
CAS番号 |
78506-30-6 |
|---|---|
分子式 |
C17H12O8 |
分子量 |
344.3 g/mol |
IUPAC名 |
14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
InChI |
InChI=1S/C17H12O8/c1-22-6-4-7-8(5-2-3-23-17(5)24-7)15-9(6)10-11(16(21)25-15)13(19)14(20)12(10)18/h2-5,12,14,17-18,20H,1H3 |
InChIキー |
MCRSJPRORJGLRW-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3=C(C(=O)C(C3O)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


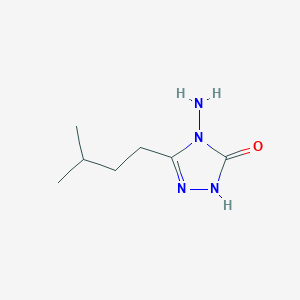
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
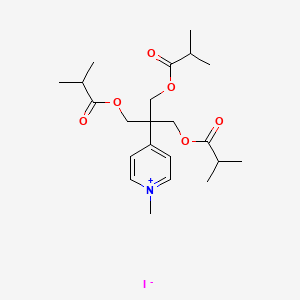
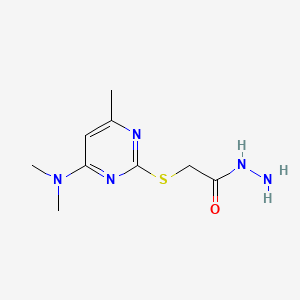


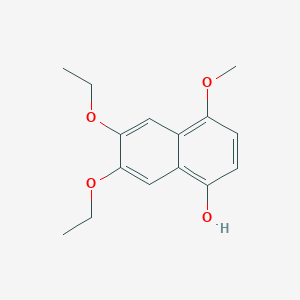
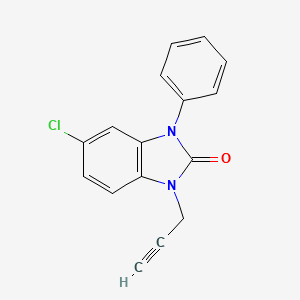
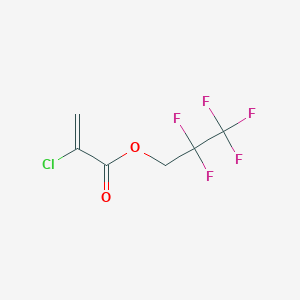
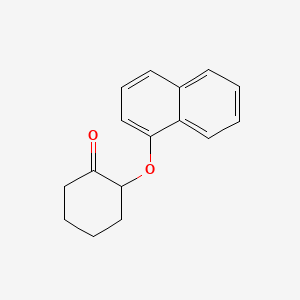

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
